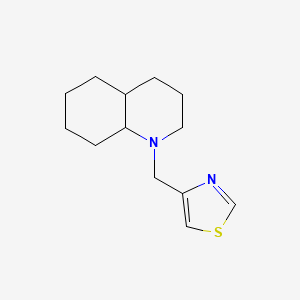![molecular formula C17H17ClN2O B7508200 3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMC or DMCN, and it has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMC has been shown to inhibit the activity of several kinases, including JNK, ERK, and p38 MAPK. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. These effects contribute to the anti-inflammatory and anti-tumor properties of DMC.
Biochemical and Physiological Effects:
DMC has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune system. DMC has also been shown to regulate the expression of various genes, including those involved in cell cycle regulation and apoptosis. These effects make DMC a promising candidate for the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMC is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies. However, DMC also has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, DMC can be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of DMC. One area of interest is the development of new drugs and therapies based on the properties of DMC. Another area of interest is the study of the mechanism of action of DMC, which could provide insights into the development of new drugs and therapies. Additionally, the study of the biochemical and physiological effects of DMC could lead to the development of new diagnostic tools and biomarkers. Overall, the study of DMC has the potential to contribute to the development of new drugs and therapies for a wide range of diseases and conditions.
Synthesemethoden
The synthesis of DMC involves the reaction of 3-aminomethylbenzonitrile with 4-hydroxycoumarin in the presence of a suitable catalyst. This reaction results in the formation of DMC, which is then purified using standard techniques. The purity of DMC is critical for its use in scientific research, and several methods have been developed to ensure high purity.
Wissenschaftliche Forschungsanwendungen
DMC has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. DMC has also been shown to modulate the immune system and regulate the expression of various genes. These properties make DMC a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c18-11-13-4-3-5-14(10-13)12-19-16-8-9-20-17-7-2-1-6-15(16)17;/h1-7,10,16,19H,8-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMRZQCMLHGJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCC3=CC(=CC=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)








![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)

